molecular formula C9H13O3P B11952240 2-Isopropylphenylphosphonic acid

2-Isopropylphenylphosphonic acid

Cat. No.: B11952240
M. Wt: 200.17 g/mol
InChI Key: OLNXBQUOWIYBEV-UHFFFAOYSA-N
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Description

2-Isopropylphenylphosphonic acid (IUPAC name: (2-isopropylphenyl)phosphonic acid) is an organophosphorus compound characterized by a phosphonic acid functional group (-PO(OH)₂) attached to a 2-isopropylphenyl moiety. The compound’s structure combines the acidity of the phosphonic acid group with the steric and electronic effects of the aromatic isopropyl substituent.

Properties

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

(2-propan-2-ylphenyl)phosphonic acid

InChI

InChI=1S/C9H13O3P/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)

InChI Key

OLNXBQUOWIYBEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenylphosphonic acid typically involves the reaction of 2-isopropylphenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction proceeds as follows:

Industrial Production Methods: Industrial production methods for phosphonic acids often involve the McKenna reaction , which uses bromotrimethylsilane followed by methanolysis to convert dialkyl phosphonates to phosphonic acids .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylphenylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include (H2O2) and (NaOCl).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as (Br2) or (HNO3).

Major Products:

Scientific Research Applications

2-Isopropylphenylphosphonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: Phosphonic acids are known for their bioactive properties and can be used in the design of drugs and pro-drugs.

    Medicine: Phosphonic acids have applications in bone targeting and medical imaging.

    Industry: They are used in the functionalization of surfaces and the design of hybrid materials

Mechanism of Action

The mechanism of action of 2-Isopropylphenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and catalysis. The molecular pathways involved include the formation of phosphonate-metal complexes and hydrogen bonding with biological molecules .

Comparison with Similar Compounds

a. Phosphate Esters (e.g., Isopropylphenyl Diphenyl Phosphate)

  • Structure : Contains a central phosphate group (-O-P(O)(O-)₂) esterified with three aryl/alkyl groups (e.g., 2-isopropylphenyl and diphenyl groups) .
  • Properties :
    • Lower acidity compared to phosphonic acids due to esterification.
    • Higher hydrophobicity due to bulky aromatic substituents.
    • Applications: Flame retardants, plasticizers, and lubricant additives .

b. Phosphonate Esters (e.g., Propyl Isopropylphosphonate)

  • Structure : Phosphonate esters (-PO(OR)₂) with alkyl/aryl substituents (e.g., propyl and isopropyl groups) .
  • Properties :
    • Intermediate acidity between phosphoric and phosphonic acids.
    • Enhanced hydrolytic stability compared to phosphates.
    • Applications: Chemical intermediates for agrochemicals or pharmaceuticals .

c. Other Phosphonic Acids (e.g., 3-Phosphonopropanoic Acid)

  • Structure : Aliphatic phosphonic acid with a carboxylic acid substituent .
  • Properties :
    • Higher water solubility due to the polar carboxyethyl group.
    • Chelating ability for metal ions, useful in corrosion inhibition .

d. Substituent Effects (e.g., 2-Isopropylphenyl Isocyanate)

  • Structure : Aryl isocyanate with a 2-isopropylphenyl group .
  • Relevance : The bulky isopropyl group introduces steric hindrance, reducing reactivity at the aromatic ring—a property likely shared with 2-isopropylphenylphosphonic acid .

Data Table: Key Properties of this compound and Comparators

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Key Properties/Applications References
This compound* C₉H₁₃O₃P 200.17 (calculated) Phosphonic acid 2-Isopropylphenyl Inferred: Chelation, catalysis N/A
Isopropylphenyl diphenyl phosphate C₂₁H₂₁O₄P 368.36 Phosphate ester 2-Isopropylphenyl, diphenyl Flame retardant, plasticizer
Propyl isopropylphosphonate C₆H₁₅O₃P 166.15 Phosphonate ester Propyl, isopropyl Chemical intermediate
3-Phosphonopropanoic acid C₃H₇O₅P 154.06 Phosphonic acid Carboxyethyl Metal chelation, corrosion inhibitor
2-Isopropylphenyl isocyanate C₁₀H₁₁NO 161.20 Isocyanate 2-Isopropylphenyl Steric hindrance effects

Research Findings and Key Inferences

Acidity : Phosphonic acids (pKa ~2–3) are significantly more acidic than phosphate esters (pKa ~1–2 for conjugate acids) due to the presence of two ionizable hydroxyl groups .

Solubility: The hydrophobic 2-isopropylphenyl group likely reduces water solubility compared to aliphatic phosphonic acids (e.g., 3-phosphonopropanoic acid) .

Reactivity : Steric hindrance from the isopropyl group may slow nucleophilic reactions at the phosphorus center, similar to trends observed in 2-isopropylphenyl isocyanate .

Applications: Phosphonate Esters: Used as intermediates in synthesizing pesticides or surfactants . Phosphonic Acids: Potential use in metal-ion sequestration or catalysis, leveraging their strong acidity and chelation capacity .

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